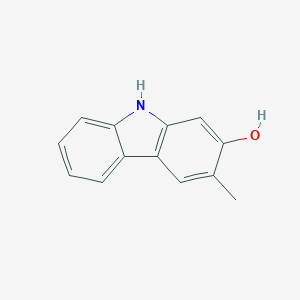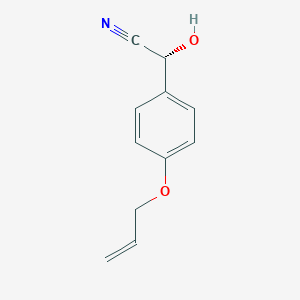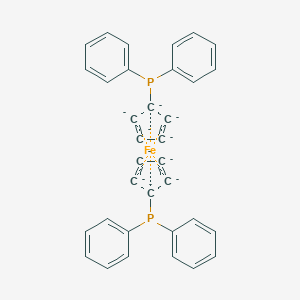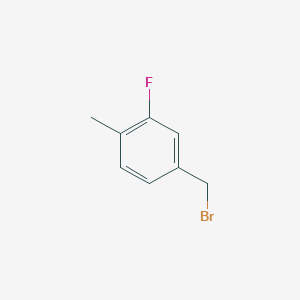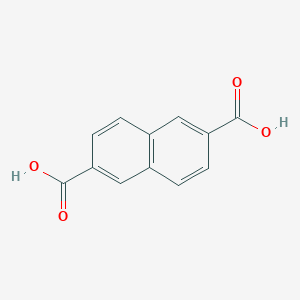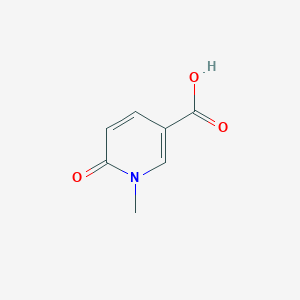![molecular formula C22H42F2N6O9 B126389 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide CAS No. 142875-06-7](/img/structure/B126389.png)
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide is a derivative of arbekacin, an aminoglycoside antibiotic This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at the 5th position of the arbekacin molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide involves multiple steps, starting from the parent compound arbekacin. The key step in the synthesis is the introduction of fluorine atoms at the 5th position. This can be achieved through the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at low to moderate levels to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.
科学研究应用
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the chemical properties of aminoglycosides.
Biology: Investigated for its potential as an antibacterial agent against resistant strains of bacteria.
Medicine: Explored for its therapeutic potential in treating bacterial infections, especially those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products.
作用机制
The mechanism of action of 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the death of the bacterial cell. The fluorine atoms enhance the binding affinity of the compound to the ribosome, increasing its antibacterial potency.
相似化合物的比较
Similar Compounds
Arbekacin: The parent compound, which lacks the fluorine substitutions.
5-Deoxy-5-fluoroarbekacin: A derivative with a single fluorine substitution at the 5th position.
Gentamicin: Another aminoglycoside antibiotic with a different structure and spectrum of activity.
Uniqueness
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide is unique due to the presence of two fluorine atoms at the 5th position, which enhances its stability and biological activity compared to its parent compound and other derivatives. This makes it a promising candidate for further research and development in the field of antibiotics.
属性
CAS 编号 |
142875-06-7 |
|---|---|
分子式 |
C22H42F2N6O9 |
分子量 |
572.6 g/mol |
IUPAC 名称 |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H42F2N6O9/c23-22(24)17(38-20-9(27)2-1-8(6-26)36-20)10(28)5-11(30-19(35)12(32)3-4-25)18(22)39-21-16(34)14(29)15(33)13(7-31)37-21/h8-18,20-21,31-34H,1-7,25-29H2,(H,30,35) |
InChI 键 |
XKQNESKQCVITBK-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2(F)F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
规范 SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2(F)F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
同义词 |
5-deoxy-5,5-difluoroarbekacin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)
